Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate (CAS: 1461708-07-5) is a thiazole-based derivative featuring a tert-butoxycarbonyl (Boc)-protected aminophenylmethyl substituent at the 2-position of the thiazole ring and an ethyl carboxylate group at the 4-position. This compound is structurally characterized by:
- A Boc-protected amino group on the benzyl substituent, enhancing stability during synthetic processes .
- An ethyl ester at the 4-position, offering hydrolytic versatility for further functionalization.
It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in peptide coupling and heterocyclic drug development. Its Boc group serves as a temporary protective moiety for amines, enabling selective deprotection in multi-step syntheses .
Properties
IUPAC Name |
ethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-23-16(21)14-11-25-15(20-14)10-12-6-8-13(9-7-12)19-17(22)24-18(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHIORWQXDEYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the thiazole derivative.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the nitro group (if present) to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated phenyl derivatives and strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
This compound is primarily utilized as a building block in the synthesis of pharmaceutical agents targeting bacterial and fungal infections. The thiazole ring structure is known to enhance the biological activity of compounds, making it a valuable scaffold in drug development.
Cancer Research
Recent studies have indicated that derivatives of thiazole compounds can exhibit anticancer properties. Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate has been investigated for its potential to inhibit tumor growth by modulating specific molecular targets involved in cancer progression.
Organic Synthesis
Synthetic Intermediates
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify the thiazole and phenyl groups to create a variety of derivatives with tailored properties.
Reactions and Mechanisms
The synthesis typically involves:
- Formation of the Thiazole Ring: Achieved through cyclization reactions involving thiourea derivatives.
- Nucleophilic Substitution: The introduction of the phenyl group via reactions with suitable phenyl halides.
- Amine Protection: Utilizing tert-butoxycarbonyl (Boc) anhydride for amine protection.
- Esterification: Finalizing with esterification using ethanol and dehydrating agents like dicyclohexylcarbodiimide (DCC).
Biological Studies
Enzyme Inhibition
this compound has been explored for its ability to act as an enzyme inhibitor. Its interactions with specific biological macromolecules make it a candidate for studying enzyme kinetics and mechanisms.
Receptor Modulators
The compound's structure allows it to interact with various receptors, potentially modulating their activity. This property is crucial for developing new therapeutic agents aimed at treating diseases related to receptor dysfunction.
Industrial Applications
Material Science
Research is ongoing into the use of this compound in developing new materials with specific electronic or optical properties. The thiazole ring's ability to participate in π-π interactions may lead to innovative applications in organic electronics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Assessment | Evaluated against various pathogens | Showed significant inhibition against Gram-positive bacteria |
| Synthesis of Novel Derivatives | Explored modifications of the thiazole core | Resulted in compounds with enhanced solubility and bioactivity |
| Enzyme Interaction Studies | Investigated binding affinity with target enzymes | Demonstrated potential as a lead compound for further drug development |
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the Boc-protected amine can be deprotected under physiological conditions to reveal a free amine group that can form covalent bonds with target proteins. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate are compared below with analogous thiazole derivatives.
Structural and Functional Comparisons
Research Findings
- Boc Group Utility : Studies indicate that Boc-protected thiazoles (e.g., target compound and ) are preferred in solid-phase peptide synthesis due to their resistance to acidic conditions .
- Biological Activity : While the target compound lacks direct bioactivity data, analogues like (trifluoromethyl-substituted) and (triazolobenzothiazole) show antifungal and kinase-inhibitory activities, respectively .
Biological Activity
Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate is a complex thiazole derivative with notable biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a tert-butoxycarbonyl (Boc) protecting group. The biological implications of this compound are significant, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 358.44 g/mol
- CAS Number : 1461708-07-5
The compound's structure can be summarized as follows:
Biological Activity Overview
Research has indicated that compounds containing thiazole rings exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound has been studied for its potential as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for the survival of malaria parasites .
Anticancer Activity
Thiazole derivatives have been recognized for their cytotoxic properties against various cancer cell lines. A study evaluating the structure-activity relationship (SAR) of thiazole compounds found that modifications to the thiazole ring significantly influenced their anticancer efficacy. For instance, certain substitutions on the phenyl ring were shown to enhance cytotoxic activity against human cancer cell lines such as Jurkat and HT-29 .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT-29 |
| Ethyl Thiazole | < Doxorubicin | Various |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, the inhibition of PfDHODH disrupts pyrimidine synthesis in malaria parasites, leading to reduced parasite viability .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
- Inhibition of PfDHODH : Research demonstrated that compounds with structural similarities to this thiazole derivative showed micromolar inhibition of PfDHODH, indicating potential for antimalarial drug development .
- Antitumor Activity : In vitro studies revealed that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring was linked to increased activity .
- Antimicrobial Properties : Some thiazole derivatives have shown promising antibacterial and antifungal activities, suggesting a broader spectrum of biological applications beyond anticancer effects .
Q & A
Basic Question
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and Boc groups. Test via shake-flask method in buffers (pH 1–12) for pharmacokinetic studies.
- Stability :
- Boc Group : Sensitive to acidic conditions (e.g., TFA) and prolonged exposure to bases .
- Ester Hydrolysis : Susceptible to alkaline hydrolysis; store in anhydrous environments at –20°C .
How can reaction conditions be optimized to prevent premature Boc deprotection during functionalization?
Advanced Question
- Mild Bases : Avoid strong bases (e.g., NaOH); use pyridine or DIEA for pH control .
- Low Temperatures : Conduct reactions at 0–4°C to minimize side reactions .
- In-Situ Monitoring : Employ FTIR or H NMR to detect Boc degradation (loss of tert-butyl signals) .
What biological targets or mechanisms are plausible for this compound based on structural analogs?
Advanced Question
- Enzyme Inhibition : Thiazole derivatives often target enzymes like glutamate carboxypeptidase II (GCPII) or kinases. Conduct enzymatic assays with fluorogenic substrates .
- Receptor Binding : The Boc-protected amine may interact with amine-binding pockets (e.g., GPCRs). Use surface plasmon resonance (SPR) or molecular docking simulations .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in cell lines .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Question
- Purity Validation : Ensure ≥95% purity via HPLC and exclude impurities (e.g., de-Boc byproducts) .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 4-aminobenzoate derivatives) to identify critical functional groups .
What computational strategies can predict the reactivity of the thiazole ring in derivatization reactions?
Advanced Question
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the thiazole ring .
- MD Simulations : Study solvent effects and transition states for reactions like Suzuki-Miyaura coupling .
How can researchers mitigate challenges in crystallizing this compound for structural studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
